Gemcitabine-O-Si(di-iso)-O-Mc

ADC Linker Stability pH-Dependent Cleavage Drug Release Kinetics

Gemcitabine-O-Si(di-iso)-O-Mc is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs). It is composed of the antineoplastic agent gemcitabine linked to a thiol-reactive maleimidocaproyl (Mc) group via an acid-labile diisopropyl silyl ether (Si(di-iso)) spacer.

Molecular Formula C24H36F2N4O7Si
Molecular Weight 558.6 g/mol
Cat. No. B8103589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine-O-Si(di-iso)-O-Mc
Molecular FormulaC24H36F2N4O7Si
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O
InChIInChI=1S/C24H36F2N4O7Si/c1-15(2)38(16(3)4,35-13-7-5-6-11-29-19(31)8-9-20(29)32)36-14-17-21(33)24(25,26)22(37-17)30-12-10-18(27)28-23(30)34/h8-10,12,15-17,21-22,33H,5-7,11,13-14H2,1-4H3,(H2,27,28,34)/t17-,21-,22-/m1/s1
InChIKeyUANWPSOXUYWBLM-ZPMCFJSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Gemcitabine-O-Si(di-iso)-O-Mc: A Thiol-Reactive ADC Drug-Linker Conjugate for Acid-Cleavable Conjugation


Gemcitabine-O-Si(di-iso)-O-Mc is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs) . It is composed of the antineoplastic agent gemcitabine linked to a thiol-reactive maleimidocaproyl (Mc) group via an acid-labile diisopropyl silyl ether (Si(di-iso)) spacer . This molecular design is intended to facilitate site-specific conjugation to engineered cysteine residues on a monoclonal antibody, enabling the targeted delivery of gemcitabine and its release within the acidic environment of the tumor cell endosome or lysosome .

Why Gemcitabine-O-Si(di-iso)-O-Mc Cannot Be Substituted with Simple Gemcitabine or Alternative Linker Chemistries


Substituting Gemcitabine-O-Si(di-iso)-O-Mc with its components—unconjugated gemcitabine or a different ADC linker—is not a functionally equivalent replacement. Free gemcitabine lacks the targeting capability conferred by antibody conjugation and is subject to rapid systemic clearance and dose-limiting toxicities [1]. In contrast, substituting the linker component with a non-cleavable or an enzyme-cleavable linker would fundamentally alter the ADC's drug release mechanism and its biodistribution profile . The unique combination of the acid-labile silyl ether for pH-dependent intracellular release and the thiol-reactive maleimide for controlled conjugation defines the specific utility of this drug-linker construct, which would be lost upon generic substitution .

Quantitative Differentiation of Gemcitabine-O-Si(di-iso)-O-Mc: Stability, Cleavage, and Conjugation Evidence


Acid-Dependent Drug Release: Comparing Diisopropyl Silyl Ether Linker Performance at Different pH Levels

The diisopropyl silyl ether linker in Gemcitabine-O-Si(di-iso)-O-Mc is designed for pH-dependent cleavage, a property quantitatively demonstrated in a model ADC system using the same diisopropyl-silyl linker chemistry [1]. This system shows preferential drug release under acidic conditions mimicking the tumor microenvironment, in contrast to traditional acid-labile linkers like hydrazones, which have been noted for their insufficient stability in systemic circulation [2].

ADC Linker Stability pH-Dependent Cleavage Drug Release Kinetics

Plasma Stability of Silyl Ether Linker: Quantitative Comparison of Conjugate vs. ADC Leakage

The in vitro plasma stability of the diisopropyl silyl ether linker system, which is the same core chemistry used in Gemcitabine-O-Si(di-iso)-O-Mc, has been quantitatively assessed [1]. The data differentiates the inherent stability of the linker-drug bond from the off-target release observed in a fully assembled ADC, providing a benchmark for comparison against other cleavable linker technologies.

ADC Linker Stability In Vitro Plasma Stability Payload Deconjugation

Thiol-Reactive Conjugation via Maleimidocaproyl (Mc) Group: Impact on Linker-Payload Plasma Half-Life

Gemcitabine-O-Si(di-iso)-O-Mc incorporates a maleimidocaproyl (Mc) spacer for thiol-reactive conjugation to antibody cysteines. While this is a widely used method, its plasma stability is a known variable that can be compared against more stable, next-generation conjugation handles [1]. This provides a benchmark for evaluating the overall linker system and comparing it to constructs using more stable maleimide alternatives.

ADC Conjugation Chemistry Thiol-Maleimide Reaction Linker Stability

Key Application Scenarios for Gemcitabine-O-Si(di-iso)-O-Mc in ADC Research and Development


Benchmarking Novel Acid-Labile Linkers for Intracellular Drug Release

Gemcitabine-O-Si(di-iso)-O-Mc serves as a key comparator compound in studies aimed at developing and validating new acid-cleavable linker technologies. Its diisopropyl silyl ether core provides a well-characterized profile for pH-dependent release, as established by studies on analogous silyl ether-based ADCs [1]. Researchers can use this drug-linker conjugate to benchmark the release kinetics and plasma stability of their novel linker designs under standardized in vitro conditions (e.g., 37°C in plasma or at varying pH levels), enabling a direct, quantitative assessment of improvements in payload retention and target-specific cleavage.

ADC Process Development and Optimization of Conjugation and Purification

This compound is a valuable tool for process development groups optimizing ADC manufacturing. Its defined molecular structure (MW 558.65) and the use of a thiol-reactive maleimidocaproyl group [2] make it an ideal model for studying and refining conjugation parameters. Researchers can use Gemcitabine-O-Si(di-iso)-O-Mc to investigate the impact of reaction conditions (e.g., pH, temperature, linker-payload excess) on drug-to-antibody ratio (DAR) and aggregate formation. Furthermore, its distinct physicochemical properties facilitate the development and validation of downstream purification methods, such as hydrophobic interaction chromatography (HIC), essential for isolating ADCs with a desired DAR profile and minimizing free drug contamination [3].

In Vitro Proof-of-Concept for Targeting Gemcitabine in Novel ADC Constructs

For research programs aiming to expand the utility of gemcitabine as an ADC payload, this drug-linker conjugate provides a ready-to-use, conjugation-competent intermediate. By linking Gemcitabine-O-Si(di-iso)-O-Mc to an antibody against a novel target, researchers can rapidly generate proof-of-concept ADCs for in vitro evaluation. This bypasses the need for custom linker-payload synthesis and allows for a direct assessment of whether targeted delivery of gemcitabine via an acid-cleavable linker can overcome resistance mechanisms or improve the therapeutic window compared to free gemcitabine in a specific cancer model [1].

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